Iridium tetrabromide

Description

Properties

CAS No. |

7789-64-2 |

|---|---|

Molecular Formula |

Br4Ir-4 |

Molecular Weight |

511.83 g/mol |

IUPAC Name |

iridium;tetrabromide |

InChI |

InChI=1S/4BrH.Ir/h4*1H;/p-4 |

InChI Key |

FEXLMHKSCOCEFZ-UHFFFAOYSA-J |

SMILES |

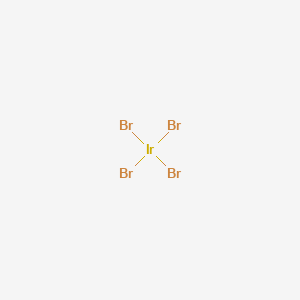

Br[Ir](Br)(Br)Br |

Canonical SMILES |

[Br-].[Br-].[Br-].[Br-].[Ir] |

Other CAS No. |

7789-64-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Reactivity and Reaction Pathways of Iridium Tetrabromide

Coordination Chemistry of Iridium(IV) Bromido Species

The coordination chemistry of iridium(IV) is a significant area of study, with iridium tetrabromide serving as a precursor for various complexes. The hexabromoiridate(IV) anion, [IrBr6]2-, is a key species in this context, often used as a starting material for the synthesis of new iridium compounds.

Ligand Substitution Mechanisms

Ligand substitution in octahedral iridium(IV) complexes is a fundamental aspect of their reactivity. These complexes are generally considered inert, meaning ligand exchange occurs relatively slowly. The mechanism of substitution can be either dissociative or associative.

Dissociative Mechanism (D): This pathway involves the initial cleavage of a bond between the iridium center and a ligand, forming a five-coordinate intermediate. This is followed by the coordination of the incoming ligand. The rate of this reaction is primarily dependent on the rate of dissociation of the leaving group.

Associative Mechanism (A): In this mechanism, the incoming ligand first coordinates to the iridium center, forming a seven-coordinate intermediate. Subsequently, the leaving group detaches. The reactions of rhodium(III), an element in the same group as iridium, are often associative in character.

The reactivity of third-row transition metal complexes like those of iridium(IV) is influenced by strong ligand field stabilization energies, which contributes to their kinetic inertness.

Formation of Novel Mixed-Ligand Iridium(IV) Complexes

This compound and its derivatives are valuable starting materials for synthesizing novel mixed-ligand iridium(IV) complexes. These reactions often involve the substitution of one or more bromide ligands with other donor groups.

For instance, the hexabromoiridate(IV) complex, [IrBr6]2-, can act as a metalloligand, coordinating to other metal ions to form heterometallic assemblies. An example is the reaction with a copper(II) salt and imidazole-based ligands to create one-dimensional bromo-bridged Ir(IV)-Cu(II) chains. In these structures, the iridium(IV) ion maintains a six-coordinate octahedral geometry with bridging bromide anions linking it to the copper(II) centers.

The synthesis of mixed-ligand complexes can also be achieved through controlled substitution reactions. For example, N-heterocyclic carbene (NHC) ligands have been used to create iridium complexes with specific catalytic properties.

Redox Chemistry Involving this compound

The redox chemistry of iridium is rich, with accessible oxidation states ranging from -III to +VI. This compound, containing iridium in the +4 oxidation state, is a key player in these transformations.

Reduction Pathways to Lower Oxidation State Iridium Species

Iridium(IV) in this compound can be reduced to lower oxidation states, most commonly to iridium(III). This reduction is a crucial step in the synthesis of many organometallic and coordination complexes of iridium(III), which are extensively used in catalysis.

The reduction of iridium(IV) can be achieved using various reducing agents. For example, in the synthesis of certain iridium(III) hydride complexes, the iridium(IV) precursor is reduced in the presence of ligands like triphenylphosphine (B44618). The nature of the final product can be influenced by the reaction conditions, such as the presence of a base.

A general representation of the reduction is: Ir(IV) + e- → Ir(III)

The specific reagents and conditions determine the final iridium(III) product. For example, the reaction of IrCl3 (which can be formed from IrBr4 via halide exchange) with triphenylphosphine in the presence of a deprotonating agent can lead to the formation of cyclometalated iridium(III) hydride complexes.

Oxidation Reactions and Stability of Iridium(IV) Bromide

While this compound is stable under normal conditions, the iridium(IV) center can be oxidized to higher oxidation states, such as iridium(V). The stability of the iridium(IV) state is influenced by the ligand environment. For instance, certain ligand sets can stabilize the Ir(V) oxidation state, making the oxidation of Ir(IV) more favorable.

The oxidation potential of Ir(IV) to Ir(V) is dependent on the coordination sphere. In some complexes, this oxidation occurs at relatively low potentials. The stability of iridium(IV) is also a key factor in its use as a catalyst precursor for reactions like water oxidation, where it can be oxidized to a higher valent active species.

This compound itself decomposes upon heating to iridium metal and bromine gas. It also reacts with water in a hydrolysis reaction to form iridium(IV) hydroxide (B78521) and hydrobromic acid.

Photochemical Reactivity of this compound

The photochemical properties of iridium complexes are of significant interest, particularly in the context of photoredox catalysis. While specific studies on the photochemical reactivity of this compound itself are not abundant, the broader field of iridium photochemistry provides insights into potential reaction pathways.

Iridium complexes, especially those with polypyridyl ligands, are known to have desirable photophysical properties, including long-lived excited states and tunable redox potentials. These properties allow them to act as photosensitizers, absorbing visible light to reach an excited state that can then participate in single-electron transfer (SET) processes.

For example, iridium photocatalysts can be used in a variety of transformations, including C-C bond formation and dehalogenations. The mechanism often involves the photoexcited iridium complex being either reductively or oxidatively quenched by a substrate molecule, initiating a radical chain reaction.

While not directly involving IrBr4, these studies highlight the potential for iridium-based compounds to engage in photochemical reactions. The bromide ligands in this compound could potentially be displaced by photosensitive ligands to create new photochemically active complexes. The photochemical reactivity of iridium hydrides, for instance, has been studied, revealing pathways for H2 evolution and hydride transfer.

Photo-Redox Processes

Photo-redox catalysis has emerged as a powerful tool in synthetic chemistry, enabling a wide range of chemical transformations under mild conditions. Iridium-based photocatalysts have been particularly influential in this field due to their favorable electrochemical potentials and photophysical properties. Although specific examples detailing the use of this compound as a primary photocatalyst are not prevalent in the search results, the principles of iridium-mediated photo-redox catalysis are well-established and provide a framework for understanding its potential reactivity.

A key feature of iridium photocatalysis is the generation of radical intermediates through single-electron transfer. This allows for novel bond formations and functional group transformations that are often challenging to achieve through traditional methods. For example, iridium photocatalysts have been successfully employed in dual-catalyst systems, often with nickel, to facilitate cross-coupling reactions. In these systems, the iridium photocatalyst absorbs light and initiates an electron transfer cascade that ultimately leads to the formation of an alkyl radical from an organoboron reagent. This radical can then participate in a nickel-catalyzed cross-coupling reaction.

Furthermore, iridium photocatalysts can be utilized in reactions involving molecular oxygen as a terminal oxidant. In such cases, the photoexcited iridium complex can reduce oxygen to form a superoxide (B77818) anion, which can then act as a hydrogen atom transfer reagent, facilitating further reactions. This highlights the versatility of iridium complexes in mediating a variety of photo-redox transformations. The development of water-soluble iridium photocatalysts further expands the scope of these reactions, allowing for catalysis in aqueous environments.

Reactivity in Non-Aqueous and Diverse Media

Interactions in Organic Solvents

This compound is noted to be soluble in alcohol. Its reactivity in organic solvents is a critical aspect of its chemistry, particularly in the context of synthesis and catalysis. While detailed studies on the specific interactions of IrBr₄ in a wide range of organic solvents are not explicitly provided in the search results, information on related iridium complexes and general principles of transition metal chemistry in non-aqueous media can offer valuable insights.

For instance, the synthesis of various organometallic iridium complexes often involves the reaction of an iridium precursor, which could potentially be derived from IrBr₄, with ligands in an organic solvent. The solvent can play a crucial role in the reaction outcome by influencing the solubility of reactants, the stability of intermediates, and the reaction kinetics. In the synthesis of iridium(I) N-heterocyclic carbene (NHC) complexes, solvents like toluene (B28343) and dichloromethane (B109758) are commonly used. The choice of solvent can affect the complexation and subsequent reactivity of the resulting organometallic species.

Furthermore, iridium complexes are known to catalyze a variety of reactions in organic solvents. For example, iridium complexes have been used as catalysts for transfer hydrogenation and hydrosilylation reactions. The catalytic activity in these processes is influenced by the solvent environment. The use of specific organic solvents can also be a requirement for certain analytical techniques, such as NMR spectroscopy, which is used to characterize the structure and purity of iridium complexes.

The reactivity of iridium compounds can also be influenced by the presence of other reagents in the organic solvent. For example, the reaction of potassium tert-butoxide with carbon tetrabromide in dichloromethane has been studied, highlighting the potential for single electron transfer reactions to occur in such media. This suggests that the reactivity of IrBr₄ in organic solvents could be modulated by the addition of various reagents.

Solid-State Reactivity Investigations

The solid-state reactivity of this compound is an important area of its chemistry, although detailed investigations are not extensively covered in the provided search results. It is known that this compound is a black crystalline solid that decomposes upon heating. This thermal decomposition represents a key aspect of its solid-state reactivity, leading to the formation of iridium metal and bromine gas.

Thermal Decomposition of this compound IrBr₄(s) → Ir(s) + 2Br₂(g)

While specific studies on the solid-state reactions of IrBr₄ with other solid materials are not detailed, the general principles of solid-state chemistry suggest that such reactions are possible. Solid-state reactions are often initiated by heat and can lead to the formation of new materials with unique properties. The high stability of iridium metal suggests that IrBr₄ could potentially be used as a precursor for the synthesis of other iridium-containing materials in the solid state.

The characterization of the solid-state structure of iridium compounds is crucial for understanding their reactivity. Techniques such as X-ray diffraction are essential for determining the crystal structure of these materials. While the crystal structure of IrBr₄ is not explicitly described in the provided results, such information would be vital for any detailed investigation of its solid-state reactivity.

Theoretical and Computational Investigations of Iridium Tetrabromide

Electronic Structure Calculations of Iridium(IV) Bromido Systems

Understanding the electronic structure is fundamental to predicting the chemical behavior of a compound. For heavy elements like iridium, relativistic effects become significant and must be considered in calculations to achieve accuracy.

Density Functional Theory (DFT) has become a primary workhorse for studying the electronic properties of transition metal complexes due to its favorable balance of computational cost and accuracy. In the context of iridium(IV) bromido systems, DFT calculations are employed to elucidate the nature of the iridium-bromine bond, analyze molecular orbitals, and predict spectroscopic properties.

DFT studies typically involve optimizing the geometry of the molecule to find its lowest energy structure. From this, the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be analyzed. The energy and composition of these frontier orbitals are crucial for understanding the system's reactivity, redox potential, and electronic transitions. For instance, in a hypothetical octahedral [IrBr₆]²⁻ complex, the HOMO would be expected to have significant character from the bromine p-orbitals, while the LUMO would be centered on the iridium d-orbitals, indicating that the lowest energy electronic transitions would be of the ligand-to-metal charge transfer (LMCT) type.

Calculations often use specific functionals, such as M06 or B3LYP, and basis sets that incorporate effective core potentials (ECPs) for the heavy iridium atom to account for relativistic effects, like the LANL2DZ basis set. Natural Bond Orbital (NBO) analysis can also be performed to provide a quantitative picture of the bonding, including bond orders and atomic charges, revealing the degree of covalency in the Ir-Br bonds.

Table 1: Representative Frontier Molecular Orbital Data for a Model Iridium(III) Complex While specific data for iridium tetrabromide is not widely published, the following table for a related blue-emitting iridium(III) complex illustrates the type of information obtained from DFT calculations. The principles are directly applicable to iridium(IV) systems.

| Complex Property | HOMO | LUMO | Energy Gap (eV) |

| Energy Level (eV) | -5.14 | -1.21 | 3.93 |

| Primary Contribution | d(Ir) (19%) + p(ligand) (70%) | p*(ligand) | N/A |

| Data adapted from a DFT/TD-DFT study on blue-emitting iridium(III) complexes. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to obtain very accurate quantitative data, often serving as a benchmark for DFT methods. Methods such as Møller-Plesset perturbation theory (MP2) and, most notably, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in quantum chemistry.

For iridium(IV) bromido systems, these high-level calculations can provide precise values for key bonding descriptors:

Bond Lengths: Predicting the equilibrium Ir-Br bond distance with high accuracy.

Bond Dissociation Energies: Calculating the energy required to break the Ir-Br bond, a fundamental measure of its strength.

Vibrational Frequencies: Computing the frequencies of vibrational modes, which can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model.

Due to their high computational cost, these methods are often applied to smaller model systems. The results are invaluable for understanding the intrinsic properties of the iridium-bromide bond and for validating the more computationally efficient DFT functionals and basis sets used for larger systems and more complex simulations.

Density Functional Theory (DFT) Studies for Bonding and Orbital Analysis

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While electronic structure calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the investigation of its behavior over time. MD simulations model the motion of every atom in a system by solving Newton's equations of motion, providing a virtual window into molecular behavior on timescales from picoseconds to microseconds.

For a compound like this compound, MD simulations can be used to study its properties in a condensed phase, such as in an aqueous solution. wikipedia.org A typical simulation would involve:

Placing one or more this compound molecules or [IrBr₆]²⁻ ions in a simulation box filled with a large number of explicit solvent molecules (e.g., water).

Defining the forces between all atoms using a molecular mechanics force field, which is a set of parameters describing bond stretching, angle bending, and non-bonded interactions like van der Waals and electrostatic forces.

Simulating the system's evolution over time at a constant temperature and pressure, mimicking experimental conditions.

From these simulations, one can extract information about the solvation structure (how water molecules arrange around the iridium complex), the diffusion coefficient of the complex, and the dynamics of any interactions with other solutes or counterions. This provides a deeper understanding of the compound's behavior in a realistic chemical environment.

Computational Modeling of Reaction Mechanisms and Energetics

DFT calculations are extensively used to map out the intricate pathways of chemical reactions involving iridium complexes, particularly in catalysis. These studies provide a step-by-step understanding of how reactants are converted into products.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). A key goal of computational mechanistic studies is to locate and characterize these transition states. A TS on the potential energy surface is a saddle point, corresponding to a minimum in all directions except along the reaction coordinate, where it is a maximum. Computationally, a transition state structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway downhill from the transition state, ideally connecting it to the corresponding reactant and product intermediates, thus confirming that the TS is relevant to the reaction being studied. By identifying all intermediates and transition states, a complete reaction pathway can be charted, revealing the detailed mechanism of complex transformations such as oxidative addition, reductive elimination, or insertion steps common in iridium chemistry.

By calculating the energies (typically Gibbs free energies) of all the located reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. uio.no This profile provides a quantitative understanding of the reaction's thermodynamics (the relative energies of intermediates) and kinetics (the energy barriers of each step).

Table 2: Illustrative Energetic Profile for a Hypothetical Reaction Step This table represents a generic elementary step (A → B) involving an iridium complex, demonstrating how computational energetics are reported.

| Species | Description | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| A | Reactant Complex | 0.0 | 0.0 |

| TS (A→B) | Transition State | +21.5 | +22.9 |

| B | Product Complex | -5.7 | -4.8 |

| Data modeled after DFT calculations on iridium-catalyzed cycloaddition reactions. |

Transition State Characterization and Reaction Pathway Analysis

Prediction of Spectroscopic Properties from Computational Models

Theoretical and computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. In the case of this compound (IrBr4), a full theoretical description presents a significant challenge due to a combination of complex factors, including spin-orbit coupling, relativistic effects, a high density of electronic states, and multiple potential open-shell configurations. Despite these complexities, computational models, particularly those based on Density Functional Theory (DFT), have been employed to predict its structure and spectroscopic characteristics.

Computational investigations primarily utilize DFT to determine the electronic structure and equilibrium geometry of the IrBr4 fragment. These calculations are foundational for predicting spectroscopic properties, as they provide the potential energy surfaces on which vibrations and electronic transitions occur. For IrBr4, determining the most stable geometry is not trivial. High-symmetry structures like tetrahedral (T_d) and square-planar (D_4h) represent two possible extremes. However, a tetrahedral geometry would result in four electrons in the upper t2 state, a configuration that is susceptible to Jahn-Teller distortion, leading to a lower symmetry. DFT calculations using the B3LYP functional suggest that the molecule distorts from these high-symmetry structures, resulting in a geometry closer to a distorted square-plane with D_2d symmetry. This symmetry lowering has important implications for interpreting its spectra.

The table below summarizes a typical computational approach used for investigating the IrBr4 fragment.

| Computational Method | Details | Purpose |

| Density Functional Theory (DFT) | B3LYP functional | Geometry Optimization, Electronic Structure |

| Basis Set | def2-TZVPP | Provides a flexible description of electron orbitals |

| Relativistic Effects | Effective Core Potential (def2-ecp) | Accounts for scalar relativistic effects important for heavy elements like iridium |

| Excited States | Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra |

Table 1: Summary of Computational Methods for this compound.

Based on the DFT-predicted structure, the electronic absorption spectrum of this compound is expected to be dominated by ligand-to-metal charge-transfer (LMCT) transitions. In these transitions, electron density is promoted from molecular orbitals that are predominantly centered on the bromide ligands to d-orbitals centered on the iridium atom.

The nature of these predicted electronic transitions is described below.

| Transition Type | Description |

| Lower-Energy Transitions | Promotion of electron density from ligand-based orbitals to the doubly degenerate d(xz) and d(yz) metal orbitals. |

| Higher-Energy Transitions | Promotion of electron density from ligand-based orbitals to the d(x2-y2) metal orbital. |

Table 2: Predicted Nature of Electronic Transitions in this compound.

While detailed numerical predictions of vibrational frequencies and NMR chemical shifts for neutral this compound are not extensively available in the literature, the theoretical framework establishes a basis for their interpretation. Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements and are highly sensitive to the molecule's geometry and bonding. For IrBr4, the D_2d symmetry would dictate the number and activity (infrared or Raman) of its vibrational modes. Similarly, the prediction of NMR chemical shifts would depend critically on the calculated electronic structure and the magnetic environment of the iridium and bromine nuclei.

Applications of Iridium Tetrabromide in Advanced Chemical Research Non Clinical

Catalytic Applications as a Precursor or Active Species

Iridium and its compounds are recognized for their versatile catalytic activities in both acidic and basic conditions, functioning as homogeneous, nano-, and bio-catalysts. Iridium-based catalysts, in general, demonstrate high activity, selectivity, and stability under harsh reaction conditions.

Homogeneous Catalysis for Specific Organic Transformations

Iridium tetrabromide and its derivatives are utilized in homogeneous catalysis to facilitate a variety of organic syntheses. cymitquimica.com Iridium complexes are known to catalyze a range of reactions, including hydrogenation, C-H bond activation, and allylic substitution. For instance, iridium-catalyzed C-H activation simplifies synthetic routes by directly functionalizing C-H bonds. The mechanism often involves the oxidative addition of a C-H bond to an iridium(I) center, forming an iridium(III) hydride complex, with the ligand choice being critical for catalyst activity and selectivity.

In the realm of hydrogenation, iridium catalysts are effective for reactions like the conversion of primary alcohols to carboxylic acids. For example, specific iridium complexes can catalyze the dehydrogenation of alcohols, a key step in various synthetic pathways. Furthermore, iridium-catalyzed allylic substitution reactions proceed with high enantioselectivity, often exceeding 95%, and high regioselectivity for branched products.

Recent research has also highlighted the potential of iridium catalysts in the hydroformylation of olefins as a more cost-effective alternative to rhodium-based catalysts. Studies have shown that certain iridium-phosphine ligand complexes exhibit high catalytic reactivity for the hydroformylation of propene, with the potential for good reusability.

Development of Heterogeneous Iridium Catalysts (e.g., Supported Species)

This compound serves as a precursor for developing heterogeneous catalysts, where iridium species are supported on various materials. This approach combines the high activity of iridium with the stability and ease of separation of a solid support. Supported iridium catalysts are significant in various industrial applications.

For example, iridium nanoparticles supported on materials like reduced graphene oxide (rGO) and carbon nanotubes have been investigated for their electrocatalytic activity. The addition of iridium-decorated carbon nanotubes to platinum-based catalysts has been shown to enhance the electrocatalytic reduction of oxygen in acidic media by reducing the formation of undesirable hydrogen peroxide intermediates. The support material plays a crucial role in the stability and performance of single-atom iridium catalysts by influencing the dispersion, accessibility, and reactivity of the active metal sites.

The synthesis of these heterogeneous catalysts often involves the impregnation of a support with an iridium precursor, like iridium chloride or bromide, followed by reduction or thermal treatment. For instance, iridium dioxide (IrO₂) nanoparticles have been prepared by the thermal treatment of polymeric precursors containing iridium chloride. These supported iridium catalysts, including those derived from this compound, are explored for applications such as the oxygen evolution reaction (OER) in PEM electrolyzers and the catalytic oxidation of CO and ammonia (B1221849).

Mechanistic Role of this compound in Catalytic Cycles

The mechanistic role of iridium species derived from precursors like this compound is central to understanding and optimizing catalytic processes. In many catalytic cycles, iridium oscillates between different oxidation states, commonly Ir(I) and Ir(III), or Ir(III) and Ir(V).

For instance, in C-H activation reactions, the catalytic cycle is often initiated by the coordination of the substrate to an iridium complex, followed by the cleavage of a C-H bond to form a key intermediate. Subsequent steps involve functionalization and reductive elimination to release the product and regenerate the active catalyst. Deuterium labeling studies and kinetic isotope effect (KIE) analysis are often employed to elucidate these mechanisms and identify rate-limiting steps.

In the context of C-H borylation, mechanistic studies have revealed that the stability of the iridium catalyst, influenced by the coordinating ligand, is crucial for achieving high reaction yields. The decomposition of the catalyst can occur through ligand dissociation, highlighting the importance of ligand binding strength. Similarly, in iridium-catalyzed allylic substitution, the active catalyst is often a metallacyclic species formed from the reaction of the iridium precursor and a phosphoramidite (B1245037) ligand in the presence of a base. Understanding the formation and reactivity of these active species is key to developing more efficient and selective catalysts.

Precursor for Advanced Materials Synthesis

This compound is a valuable precursor for the synthesis of advanced iridium-based materials, including thin films and nanostructures. cymitquimica.com These materials possess unique electronic and catalytic properties, making them suitable for a range of technological applications.

Deposition of Iridium-Based Thin Films

Iridium and iridium oxide thin films are utilized in various applications due to their high chemical stability, corrosion resistance, and catalytic activity. Chemical Vapor Deposition (CVD) is a common technique for depositing these films, where a volatile precursor is introduced into a reaction chamber to form a solid material on a substrate. While iridium halides like IrCl₃ and IrBr₃ have been considered as precursors, they can introduce impurities that affect film performance.

Modern CVD techniques often employ metal-organic iridium precursors like Ir(acac)₃ due to their better volatility and thermal stability. Atomic Layer Deposition (ALD), a modification of CVD, allows for precise control over film thickness and composition at lower temperatures. ALD has been successfully used to deposit high-quality metallic iridium and iridium oxide films using precursors such as (MeCp)Ir(CHD) and ozone. These films exhibit low resistivity and good adhesion to various substrates.

The choice of precursor and deposition technique significantly influences the properties of the resulting thin films. For example, the use of oxygen as a co-reagent in CVD can prevent carbon incorporation and increase the growth rate of iridium films.

Synthesis of Nanostructured Iridium Materials

This compound can serve as a starting material for the synthesis of various nanostructured iridium materials, including nanoparticles, nanodendrites, and nanotubes. These materials exhibit enhanced catalytic and electronic properties compared to their bulk counterparts due to their high surface area and quantum size effects.

Several methods have been developed for the synthesis of iridium nanoparticles. One approach involves the reduction of an iridium precursor in the presence of capping ligands to control the size and shape of the nanocrystals. The choice of capping ligand has been shown to significantly impact the catalytic activity of the resulting nanoparticles. Another green synthesis approach utilizes winery waste extracts as reducing and capping agents to produce catalytically active iridium nanoparticles.

Dendritic iridium nanostructures have been synthesized via an oriented attachment mechanism, exhibiting enhanced catalytic activity for CO and ammonia oxidation compared to commercial iridium black. Similarly, iridium oxide (IrO₂) nanostructures, such as nanoparticles and nanorods, can be synthesized through methods like the colloidal method, which involves the formation of an Ir-hydroxide followed by calcination. These nanostructured materials hold promise for applications in catalysis, sensors, and electronics.

Role in Analytical Methodologies

Use as a Reference Standard in Advanced Spectroscopic Techniques

In analytical chemistry, particularly in spectroscopic methods, the availability of high-purity reference materials is crucial for accurate calibration and validation. Ultra-high purity and high-purity compositions of iridium(IV) bromide enhance its utility as a scientific standard. While specific, widespread applications of this compound as a routine reference standard in techniques like NMR or UV-Vis spectroscopy are not extensively documented in primary literature, high-purity metal compounds are essential for establishing baseline measurements and for quality control in the synthesis of new materials.

The characterization of iridium-containing compounds heavily relies on a suite of advanced spectroscopic techniques. For example, the luminescence properties of cyclometalated iridium(III) complexes are studied using UV-Vis absorption and emission spectroscopy. In such studies, reference materials are used to calibrate the instruments; for instance, a Spectralon® disk can be used as a reference material for diffuse reflectance measurements in UV-Vis-NIR spectroscopy. The purity of any new compound, including those derived from IrBr₄, is confirmed by methods such as NMR spectroscopy, mass spectrometry, and elemental analysis, which themselves require calibration with established standards. Therefore, while IrBr₄ may not be a primary calibrant, its high-purity form is a prerequisite for its use in syntheses that are subsequently analyzed by these precise techniques.

Applications in Fundamental Inorganic and Organometallic Research (e.g., Model Systems)

Iridium complexes are pivotal in fundamental inorganic and organometallic research, serving as model systems to investigate chemical bonding, reaction mechanisms, and structure-activity relationships. The unique properties of iridium, such as its ability to exist in multiple oxidation states (from -3 to +9) and the kinetic inertness of the common Ir(III) oxidation state, make its complexes particularly suitable for detailed mechanistic studies. iloencyclopaedia.org

Organometallic iridium(III) complexes with a pseudo-octahedral geometry are common subjects of research. While many studies begin with iridium chloride precursors, the principles and reactivity patterns are often transferable to their bromide analogues. The synthesis of iridium bromide complexes allows researchers to study the effect of the halide ligand on the electronic properties and reactivity of the metal center. For example, dienyl bromo complexes can be prepared by the oxidative addition of bromine to an iridium(I) precursor or by substituting a hydride ligand with a bromine atom using a bromine source like bromoform. This provides a direct route to bromo-iridium complexes that can be used as model systems.

A significant area of fundamental research is the study of weak intramolecular interactions, such as agostic bonds. Five-coordinate iridium(III) 2,2′-biphenyl complexes stabilized by a macrocyclic pincer ligand have been synthesized and characterized. These complexes exhibit weak M···H–C agostic interactions that were studied in detail using X-ray crystallography, NMR spectroscopy, and IR spectroscopy, providing fundamental insights into the nature of these bonds.

Furthermore, iridium complexes are extensively used as model systems for catalytic processes, especially C–H bond activation. The development of iridium hydride complexes, for which this compound can be a starting material, is central to this field. The stability of the Ir(η⁵-Cp*) fragment, for instance, allows for systematic studies of ligand effects on the catalytic activity and mechanism of reactions at the iridium center. By synthesizing and studying a series of related complexes, including those with bromide ligands, researchers can probe how ancillary ligands modulate the electronic and steric environment of the iridium, thereby influencing its ability to cleave strong C-H bonds.

The table below presents examples of iridium complexes used as model systems in fundamental research.

| Complex Type | Research Area | Key Findings / Insights | Reference |

|---|---|---|---|

| [IrBr(Cy)(Cp)(PMe₃)] | Synthesis and Ligand Substitution | Demonstrates a method to convert an iridium-hydride to an iridium-bromide complex, a key step for comparative studies. | |

| [Ir(CNC-12)(biph)][BArF₄] | Agostic Interactions | Serves as a model to study weak M···H–C interactions using spectroscopic and crystallographic techniques. | |

| (iPrBDI)IrH₄ | C–H Bond Activation | Acts as a model for catalytic C–H activation of arenes, allowing for the study of reaction intermediates and mechanisms. | |

| Half-sandwich (cyclopentadienyl)iridium(III) complexes | Ligand Effects on Reactivity | The Cp ligand stabilizes the Ir(III) center, allowing for systematic investigation of how other ligands influence reactivity and catalytic performance. |

Future Directions and Emerging Research Avenues for Iridium Tetrabromide

Exploration of Novel Synthetic Pathways and Sustainable Preparations

The traditional synthesis of iridium tetrabromide involves methods such as the reaction of iridium metal with bromine or the dissolution of iridium(IV) oxide in hydrobromic acid. While effective, future research is pivoting towards more sustainable and efficient synthetic routes.

A key area of development is "green synthesis," which aims to reduce the environmental impact of chemical processes. An emerging technique in iridium chemistry is the use of biomacromolecules as reducing agents. For instance, a novel method has been developed for the green synthesis of iridium nanoparticles by reducing hexachloroiridate(IV) with pectin (B1162225), a sustainable biopolymer. This approach, which yields a keto-derivative of pectin as a byproduct, showcases a prospective pathway for creating iridium materials using environmentally benign reagents. Future research could adapt such bio-inspired methods for the synthesis of iridium halides like IrBr₄, potentially using bromide-rich natural sources or ionic liquids.

Another avenue involves exploring novel precursor chemistry. The production of high-purity iridium powder has been achieved through the ammonolysis of volatile organometallic precursors like tetrakis(trifluorophosphine) iridium hydride. Investigating analogous volatile iridium bromide complexes could lead to new low-temperature synthetic pathways for IrBr₄, offering greater control over purity and morphology. Furthermore, methods utilizing this compound as a precursor under strongly alkaline conditions to prepare hydride carbonyl complexes suggest its versatility in various reaction environments, which could be exploited for new synthetic strategies.

Table 1: Comparison of Synthetic Approaches for Iridium Compounds

| Method | Precursors | Conditions | Key Feature | Potential for IrBr₄ |

|---|---|---|---|---|

| Traditional | Iridium(IV) oxide, Hydrobromic acid | Aqueous solution | Straightforward, established | Standard production method |

| Direct Reaction | Iridium metal, Bromine | High temperature/pressure | High purity from elements | Alternative high-purity route |

| Green Synthesis | Iridium(IV) salt, Pectin | Acidic media | Sustainable, uses biopolymer | Adaptation could lead to eco-friendly IrBr₄ synthesis |

| Organometallic | Volatile Iridium Hydride Complex | Ammonolysis, reduction | Produces high-purity powder | Potential for novel low-temperature routes via volatile intermediates |

Application of Advanced In-Situ Characterization Techniques

Understanding the behavior of this compound in reaction environments is crucial for optimizing its applications. Advanced in-situ characterization techniques, which monitor chemical processes in real-time, are indispensable tools for gaining these insights.

Future research will increasingly rely on a suite of powerful in-situ methods to study reactions involving IrBr₄. For example, in-situ X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the oxidation state and local coordination environment of iridium atoms as they transform from a precursor like IrBr₄ into a catalytically active species or a new material. This has been successfully used to observe the formation of iridium phosphide (B1233454) nanoparticles and to study the decomposition mechanisms of iridium pincer catalysts.

Spectroscopic techniques such as in-situ Synchrotron Radiation Infrared (SRIR) spectroscopy and in-situ illumination NMR spectroscopy are also poised to play a significant role. SRIR can detect transient intermediates on catalyst surfaces, as demonstrated in studies of iridium electrocatalysts for water oxidation. Similarly, LED-NMR has been constructed to probe the kinetics of dual iridium photocatalysis, revealing the roles of different components in the reaction mechanism. Applying these techniques to reactions starting with IrBr₄ could elucidate the precise steps of catalyst activation and deactivation.

Table 2: Advanced In-Situ Techniques for Iridium Chemistry

| Technique | Information Provided | Example Application in Iridium Research | Relevance for IrBr₄ Studies |

|---|---|---|---|

| In-situ XAS | Oxidation state, coordination number, bond distances | Characterizing formation of iridium phosphide catalysts | Tracking the transformation of IrBr₄ into active catalysts or materials. |

| In-situ SRIR | Surface chemical composition, observation of intermediates | Observing dynamic oxygen coupling on iridium electrocatalysts | Identifying transient species in IrBr₄-mediated reactions. |

| In-situ LED-NMR | Reaction kinetics, impact of reaction components | Studying kinetics of silane-mediated cross-coupling | Unraveling the kinetic profiles of catalytic cycles starting from IrBr₄. |

| In-situ DRIFTS | Adsorption of molecules on catalyst surfaces | Monitoring CO adsorption on Ir/TiO₂ catalysts | Studying substrate-catalyst interactions in reactions using IrBr₄ as a precursor. |

| In-situ XPS | Surface elemental composition and chemical states | Monitoring catalyst behavior under realistic conditions | Observing changes in the surface chemistry of IrBr₄-derived materials during catalysis. |

Unraveling Untapped Reactivity Patterns and Discovery of New Transformations

While the fundamental reactivity of this compound, such as its hydrolysis and thermal decomposition, is known, its full synthetic potential remains largely untapped. Future research will focus on using IrBr₄ as a gateway to novel chemical transformations and complex molecular architectures.

One promising direction is the exploration of its role in C-H activation and functionalization. Iridium complexes are potent catalysts for reactions like the borylation and halogenation of aromatic compounds. researchgate.net this compound, as a soluble and reactive source of iridium(IV), could serve as an effective precursor for generating the active catalytic species for these transformations in-situ. For example, iridium-catalyzed C-H iodination has been achieved using an iridium catalyst with N-iodosuccinimide, a transformation where IrBr₄ could potentially initiate the catalytic cycle.

The synthesis of complex inorganic clusters represents another frontier. Research has shown that reacting iridium metal with selenium and selenium tetrabromide can produce intricate octanuclear iridium-selenium-bromide clusters. This suggests that IrBr₄ could be a valuable building block in high-temperature solid-state or solvothermal synthesis for creating novel chalcogenide-halide materials with unique electronic and magnetic properties. Furthermore, the reactivity of related iridium bromides, such as the reaction of Ir(III) bromide with germanium dibromide to form Ir-Ge bonds, points to the potential of using IrBr₄ to construct compounds with direct metal-metal bonds, opening doors to new classes of bimetallic materials and catalysts.

Integration into Emerging Catalytic and Materials Science Systems

This compound is well-positioned to be a key precursor for the next generation of advanced materials and catalysts. Its solubility in water and alcohols makes it an attractive starting material for synthesizing more complex iridium species.

A major area of emerging research is the development of single-atom catalysts (SACs) , where individual metal atoms are dispersed on a support material. Iridium SACs have shown exceptional performance in electrocatalysis and photocatalysis. this compound can serve as an ideal molecular precursor for the controlled deposition of iridium atoms onto supports like titanium oxide or nitrogen-doped carbon, leading to highly efficient and selective catalysts for applications such as water splitting and CO₂ reduction.

In materials science, the unique electronic properties of iridium compounds make them candidates for applications in data storage and energy conversion. this compound can be used to synthesize nanoscale materials, such as iridium phosphide nanoparticles, which exhibit interesting thermocatalytic properties. It can also be a component in the synthesis of iridium-based metal-organic frameworks (MOFs) or coordination polymers, where the bromide ligands could either be retained for their electronic influence or substituted to tune the material's structure and function. The development of iridium-based catalysts for industrial processes like hydroformylation and multi-component coupling reactions also represents a significant growth area where IrBr₄ can be the initial source of the catalytic metal.

Synergistic Approaches Combining Advanced Experimental and Theoretical Methodologies

The complexity of iridium chemistry necessitates a close integration of experimental synthesis and characterization with theoretical and computational modeling. This synergistic approach is critical for accelerating the discovery and optimization of new systems based on this compound.

Density Functional Theory (DFT) and other computational methods are becoming indispensable for predicting reaction pathways and understanding electronic structures. csic.es For instance, combined experimental and DFT studies on iridium-catalyzed alcohol decarbonylation have successfully elucidated a complex tandem catalytic mechanism, identifying key intermediates and rate-determining steps. Similarly, DFT calculations have been used to understand the mechanisms of oxidative addition to platinum- and iridium-based complexes and to rationalize the photophysical properties of cyclometalated iridium complexes used in bioimaging. csic.es

Future research on this compound will leverage these combined methodologies to:

Predict Novel Reactivity: Use DFT to screen potential new reactions and transformations involving IrBr₄, guiding experimental efforts towards the most promising avenues.

Elucidate Mechanisms: Combine in-situ spectroscopy with computational modeling to build a complete picture of catalytic cycles, from the initial activation of the IrBr₄ precursor to the final product release.

Design New Materials: Employ theoretical calculations to predict the electronic, optical, and magnetic properties of new materials synthesized from IrBr₄, enabling the rational design of materials for specific applications in catalysis, electronics, and photonics.

This integrated experimental-theoretical workflow will be paramount in unraveling the intricate behavior of iridium systems and unlocking the full potential of this compound as a versatile chemical building block.

Q & A

Basic: What experimental methods are recommended for synthesizing iridium tetrabromide (IrBr₄) with high purity?

Answer:

this compound is typically synthesized via direct reaction of iridium metal or iridium oxide (IrO₂) with bromine (Br₂) or hydrobromic acid (HBr). For high-purity yields, a sealed tube method under controlled stoichiometric conditions is often employed. Key steps include:

- Reagent stoichiometry: Use a 1:4 molar ratio of Ir:Br₂ to avoid side products like IrBr₃ or IrBr₆²⁻ .

- Temperature control: Maintain temperatures between 150–200°C to ensure complete reaction without decomposition .

- Purification: Recrystallization from anhydrous bromine or vacuum sublimation removes residual impurities.

Characterization via X-ray diffraction (XRD) and Raman spectroscopy confirms crystallinity and bond vibrations, while elemental analysis validates Br:Ir ratios .

Advanced: How can researchers resolve contradictions in reported catalytic activity of IrBr₄ in oxidation reactions?

Answer:

Discrepancies in catalytic performance often arise from variations in:

- Surface morphology: Amorphous vs. crystalline IrBr₄ (e.g., via sol-gel vs. solid-state synthesis) exhibit differing active sites .

- Reaction conditions: pH, solvent polarity (e.g., aqueous vs. organic media), and temperature alter redox potentials.

Methodological strategies:- In-situ X-ray photoelectron spectroscopy (XPS) monitors oxidation states during catalysis.

- Isotopic labeling (e.g., ¹⁸O₂) traces oxygen transfer pathways to distinguish between radical vs. ionic mechanisms.

- Controlled poisoning experiments identify active intermediates.

Cross-referencing with density functional theory (DFT) simulations can validate experimental observations .

Basic: What are the critical safety considerations when handling IrBr₄ in laboratory settings?

Answer:

While specific safety data for IrBr₄ is limited, protocols for analogous metal tetrabromides (e.g., GeBr₄, CBr₄) apply:

- Personal protective equipment (PPE): Use acid-resistant gloves, goggles, and fume hoods to avoid bromine vapor exposure .

- Storage: Keep in airtight containers under inert gas (Ar/N₂) to prevent hydrolysis.

- Waste disposal: Neutralize residual Br₂ with sodium thiosulfate before disposal.

Emergency protocols:- Skin contact: Rinse with 5% sodium bicarbonate solution.

- Inhalation: Administer oxygen and monitor for pulmonary edema.

Advanced: How can electronic structure analysis of IrBr₄ inform its application in optoelectronic devices?

Answer:

The d-orbital configuration of Ir⁴⁺ in IrBr₄ influences its bandgap and charge-transfer properties. Key methodologies include:

- UV-Vis-NIR spectroscopy: Measures absorption edges to calculate optical bandgaps.

- Cyclic voltammetry (CV): Determines redox potentials and HOMO-LUMO gaps.

- DFT calculations: Model ligand-field splitting and spin-orbit coupling effects.

For device integration, thin-film deposition (e.g., chemical vapor deposition) and Hall effect measurements assess conductivity and carrier mobility .

Basic: What techniques are used to analyze the thermal stability of IrBr₄?

Answer:

- Thermogravimetric analysis (TGA): Tracks mass loss under controlled heating (e.g., 25–500°C) to identify decomposition thresholds.

- Differential scanning calorimetry (DSC): Detects phase transitions (e.g., melting, sublimation).

- High-temperature XRD: Monitors structural changes in real-time.

Reported decomposition pathways include IrBr₄ → IrBr₃ + Br₂↑ at ~220°C, verified via gas chromatography-mass spectrometry (GC-MS) of evolved bromine .

Advanced: How can mechanistic studies of IrBr₄-mediated reactions distinguish between homogeneous and heterogeneous catalysis?

Answer:

- Mercury poisoning test: Adding Hg(0) inhibits heterogeneous pathways by amalgamating metal nanoparticles.

- Dynamic light scattering (DLS): Detects nanoparticle formation during reactions.

- Ligand substitution kinetics: Monitor reaction rates with varying ligand concentrations (e.g., Br⁻ vs. Cl⁻) to identify active species.

- Operando spectroscopy: Combines Raman and XAFS (X-ray absorption fine structure) to track Ir oxidation states in solution .

Basic: What are the limitations of using IrBr₄ as a precursor for iridium-based nanomaterials?

Answer:

- Solubility constraints: IrBr₄ is sparingly soluble in non-polar solvents, limiting its use in colloidal synthesis.

- Reductive decomposition: Exposure to reducing agents (e.g., H₂, CO) produces metallic Ir, altering intended morphologies.

Mitigation strategies:

Advanced: How can researchers design experiments to probe ligand-exchange dynamics in IrBr₄ complexes?

Answer:

- Stopped-flow kinetics: Measures substitution rates (e.g., Br⁻ → Cl⁻) using UV-Vis or fluorescence detection.

- NMR spectroscopy: Tracks chemical shifts of ¹H or ¹³C in coordinating ligands (e.g., pyridine derivatives).

- Isothermal titration calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of ligand binding.

Data interpretation requires Eyring plots to differentiate associative vs. dissociative mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.